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Compound of Interest

Compound Name: 6-Methoxy-7-nitro-1-indanone

Cat. No.: B180080 Get Quote

This guide provides a comprehensive overview of the experimental data and protocols required

to validate the chemical structure of 6-Methoxy-7-nitro-1-indanone. Designed for researchers,

scientists, and professionals in drug development, this document outlines the key

spectroscopic techniques and expected outcomes for confirming the molecular structure. A

comparison with the parent compound, 6-Methoxy-1-indanone, is included to highlight the

influence of the nitro group on the spectroscopic data.

Compound Identification and Physical Properties
6-Methoxy-7-nitro-1-indanone is a derivative of indanone, a class of compounds significant in

medicinal chemistry and organic synthesis.[1] The introduction of methoxy and nitro groups to

the indanone core critically defines its chemical and potential biological characteristics.[1] The

basic properties of the target compound are summarized below.
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Property Value Source

CAS Number 196597-96-3 [2]

Molecular Formula C10H9NO4 [2][3]

Molecular Weight 207.18 g/mol [3]

Melting Point 157-161 °C

Appearance Solid

SMILES
COc1ccc2CCC(=O)c2c1--

INVALID-LINK--=O

Structural Validation: A Comparative Spectroscopic
Analysis
The definitive confirmation of the 6-Methoxy-7-nitro-1-indanone structure relies on a

combination of spectroscopic methods. The following tables summarize the expected

quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS). For comparative purposes, data for the related

compound 6-Methoxy-1-indanone is also presented to illustrate the spectroscopic impact of the

electron-withdrawing nitro group.

Table 2.1: Comparative Infrared (IR) Spectroscopy Data
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Functional Group
Expected Absorption for 6-
Methoxy-7-nitro-1-
indanone (cm⁻¹)

Reference Data for 6-
Methoxy-1-indanone
(cm⁻¹)

C=O (Ketone) 1710 - 1730 ~1700

Aromatic C=C 1600 - 1585 and 1500 - 1400 1600 - 1475

Aromatic C-H 3100 - 3000 3100 - 3000

Aliphatic C-H 3000 - 2850 3000 - 2850

C-O (Methoxy)
1275 - 1200 (asymmetric),

1075 - 1020 (symmetric)
~1250 and ~1050

N-O (Nitro)
1550 - 1500 (asymmetric),

1360 - 1300 (symmetric)
N/A

Note: The presence of strong absorption bands for the N-O stretching vibrations is the most

telling indicator of the nitro group's presence.

Table 2.2: Comparative ¹H NMR Spectroscopy Data
(Expected)

Proton

Expected Chemical
Shift for 6-
Methoxy-7-nitro-1-
indanone (δ, ppm)

Reference Data for
6-Methoxy-1-
indanone (δ, ppm)

Multiplicity

-OCH₃ ~3.9 - 4.1 ~3.8 s

-CH₂- (Position 2) ~3.2 - 3.4 ~3.0 t

-CH₂- (Position 3) ~2.7 - 2.9 ~2.6 t

Aromatic H (Position

5)
~7.8 - 8.0 ~7.3 d

Aromatic H (Position

4)
~7.5 - 7.7 ~6.8 d
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Note: The electron-withdrawing nitro group at position 7 is expected to deshield the adjacent

aromatic protons, causing a downfield shift in their signals compared to the parent compound.

Table 2.3: Comparative ¹³C NMR Spectroscopy Data
(Expected)

Carbon
Expected Chemical Shift
for 6-Methoxy-7-nitro-1-
indanone (δ, ppm)

Reference Data for 6-
Methoxy-1-indanone (δ,
ppm)

C=O (Position 1) ~205 ~206

-OCH₃ ~56 ~55

-CH₂- (Position 2) ~37 ~36

-CH₂- (Position 3) ~26 ~25

Aromatic C (Quaternary) Varies Varies

Aromatic C-H 110 - 140 110 - 130

Aromatic C-NO₂ ~145 - 155 N/A

Note: The carbon atom directly bonded to the nitro group will be significantly deshielded,

appearing at a lower field.

Table 2.4: Mass Spectrometry Data
Ion Expected m/z

[M]⁺ (Molecular Ion) 207.05

[M+H]⁺ 208.06

[M+Na]⁺ 230.04

Experimental Protocols
Detailed methodologies for the key experiments are provided below.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample (1-2 mg) is mixed with dry

potassium bromide (KBr) (100-200 mg) and ground to a fine powder. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure

KBr pellet is recorded and subtracted from the sample spectrum.

Analysis: The resulting spectrum is analyzed for characteristic absorption bands

corresponding to the functional groups present in the molecule, as detailed in Table 2.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is

added as an internal standard (δ = 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR

spectrometer.

Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and

integration values of the proton signals are analyzed to determine the connectivity of atoms.

The ¹³C NMR spectrum is analyzed to identify the number of unique carbon environments.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol or acetonitrile).

Data Acquisition: The solution is introduced into the mass spectrometer, typically using an

electrospray ionization (ESI) source. The mass spectrum is recorded in positive ion mode to

observe [M+H]⁺ and [M+Na]⁺ ions.

Analysis: The exact mass of the molecular ion is measured and compared to the calculated

theoretical mass for the chemical formula C₁₀H₉NO₄ to confirm the elemental composition.
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Visualization of the Validation Workflow
The logical process for validating the structure of 6-Methoxy-7-nitro-1-indanone is illustrated

in the following diagram.

Structural Validation Workflow for 6-Methoxy-7-nitro-1-indanone

Proposed Structure

Spectroscopic Analysis

Data Interpretation

Conclusion

6-Methoxy-7-nitro-1-indanone
C10H9NO4
MW: 207.18

HRMS (ESI) FT-IR Spectroscopy 1H & 13C NMR

Confirm Molecular Formula
(m/z = 208.06 for [M+H]+)

Identify Functional Groups
(C=O, NO2, C-O)

Confirm Connectivity
& Proton/Carbon Environment

Structure Validated

Click to download full resolution via product page

Caption: Workflow for the structural validation of 6-Methoxy-7-nitro-1-indanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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